molecular formula C17H21N3O3 B2541483 6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 923690-22-6

6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione

Cat. No.: B2541483
CAS No.: 923690-22-6
M. Wt: 315.373
InChI Key: CZVNJTAOJYOTLT-UHFFFAOYSA-N
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Description

6-(3-Ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-d]pyrimidine core with a 3-ethoxypropyl side chain at position 6 and a phenyl group at position 2.

Properties

IUPAC Name

6-(3-ethoxypropyl)-4-phenyl-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O3/c1-2-23-10-6-9-20-11-13-14(16(20)21)15(19-17(22)18-13)12-7-4-3-5-8-12/h3-5,7-8,15H,2,6,9-11H2,1H3,(H2,18,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZVNJTAOJYOTLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Lithiation Conditions

  • Substrate : 4-Phenylpyrrolo[3,4-d]pyrimidine-2,5-dione, protected at reactive positions (e.g., N-7) with a benzenesulfonyl group to direct lithiation to C-6.
  • Base : Lithium diisopropylamide (LDA, 2.2 equiv) in tetrahydrofuran (THF) at −78°C.
  • Additive : Bis(2-dimethylaminoethyl) ether (0.5 equiv) to stabilize the lithiated intermediate and enhance reaction efficiency.

Electrophilic Quenching

The lithiated intermediate is quenched with 3-ethoxypropyl bromide or a Michael acceptor such as 3-ethoxypropanal. The latter undergoes nucleophilic addition, followed by in situ reduction (NaBH4) to install the ethoxypropyl side chain. Yields for analogous reactions range from 46–93%, depending on the electrophile’s steric and electronic properties.

Comparative Analysis of Synthetic Routes

Method Key Advantages Limitations Yield Range
Multicomponent Reaction Single-step core assembly; high atom economy Limited scope for bulky substituents 65–78%
Directed Lithiation Regioselective functionalization; late-stage diversity Requires protecting groups; low temps (−78°C) 46–93%
Sequential Alkylation Modular substitution; scalable conditions Multiple steps; potential over-alkylation 70–85%

Optimization Challenges and Solutions

Regioselectivity in Lithiation

The use of bis(2-dimethylaminoethyl) ether as an additive enhances lithiation efficiency at C-6 by stabilizing the transition state, as demonstrated in deuterium oxide quench experiments. Competing lithiation at C-4 is suppressed by pre-protecting the N-7 position with a benzenesulfonyl group.

Stability of the Ethoxypropyl Group

The ethoxypropyl moiety is prone to oxidation under strong acidic or basic conditions. Mitigation strategies include:

  • Mild Reducing Agents : Use of NaBH4 instead of LiAlH4 during aldehyde quenching.
  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) minimize side reactions during alkylation.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The pyrrolopyrimidine core undergoes nucleophilic substitution at electrophilic positions, particularly when halogen atoms (e.g., chlorine or iodine) are present. For example:

  • Chlorine displacement : In analogous compounds, 4-chloro-pyrrolopyrimidine derivatives react with amines or alkoxides to form substituted products. Ethyl 2-(4-aminophenyl)acetate has been used in nucleophilic substitution to introduce arylacetamide groups at the C4 position .

  • Iodine functionalization : Iodinated intermediates (e.g., 6-iodo-pyrrolopyrimidines) enable Suzuki-Miyaura cross-coupling reactions for aryl group introductions .

Conditions :

  • Solvents: DMF, THF, or acetonitrile.

  • Catalysts: Pd(PPh₃)₄ for Suzuki couplings.

  • Temperature: 80–120°C under inert atmosphere .

Hydrolysis and Derivative Formation

The ethoxypropyl side chain and ester functionalities can undergo hydrolysis:

  • Ester hydrolysis : Base-mediated hydrolysis (e.g., NaOH/EtOH) converts ethyl esters to carboxylic acids, facilitating further coupling reactions .

  • Ether cleavage : Acidic conditions (HCl/H₂O) may cleave the ethoxypropyl group, though stability under mild pH is noted.

Example :
Ethyl 2-(4-aminophenyl)acetate → 2-(4-aminophenyl)acetic acid via NaOH hydrolysis, followed by EDC-mediated amidation .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions diversify substituents:

Reaction Type Substrates Products Yield Source
Suzuki couplingBoronic acidsBiaryl derivatives60–85%
Buchwald-HartwigAryl halides + aminesN-aryl pyrrolopyrimidines50–75%

Key Insight : The 3-ethoxypropyl group enhances solubility in polar aprotic solvents, improving reaction efficiency.

Alkylation and Acylation

The secondary amine in the pyrrolopyrimidine core reacts with alkylating or acylating agents:

  • Alkylation : Using methyl iodide or benzyl bromide in the presence of K₂CO₃ yields N-alkylated derivatives.

  • Acylation : Acetic anhydride or acyl chlorides form amide bonds at the N7 position.

Notable Example :
N7-acetylation improves metabolic stability in pharmacokinetic studies.

Stability and Degradation Pathways

The compound is sensitive to:

  • Light : Prolonged exposure causes photodegradation, forming quinazoline derivatives.

  • Oxidation : The phenyl group undergoes hydroxylation under strong oxidative conditions (e.g., H₂O₂/Fe³⁺) .

Degradation Products :

  • 4-Phenyl-pyrrolo[3,4-d]pyrimidine-2,5-dione (via ethoxypropyl cleavage).

  • Hydroxylated aryl metabolites .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that pyrrolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, derivatives of pyrrolo[2,3-d]pyrimidine have shown efficacy against RET kinase mutations associated with various cancers such as thyroid and lung cancer . The mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Antiviral Properties

The compound has also been explored for its antiviral activity. Research indicates that certain pyrrolo[3,4-d]pyrimidine derivatives can inhibit viral replication by targeting viral enzymes or host cell pathways essential for viral life cycles. This application is particularly relevant in the context of emerging viral threats like SARS-CoV-2, where innovative antiviral strategies are crucial .

Case Study 1: Inhibition of RET Kinase

In a study published in 2020, a series of pyrrolo[2,3-d]pyrimidine derivatives were synthesized and tested for their inhibitory effects on RET kinase. The results demonstrated that modifications to the ethoxypropyl group significantly enhanced potency against RET-driven tumors. The compound's efficacy was evaluated using both in vitro assays and xenograft models in mice .

Case Study 2: Antiviral Efficacy Against SARS-CoV-2

Another study focused on the antiviral potential of pyrrolo[3,4-d]pyrimidine derivatives against SARS-CoV-2. The research highlighted the compound's ability to inhibit viral replication in cell cultures. The findings suggested that targeting specific viral proteins could be a viable strategy for developing new antiviral therapies .

Mechanism of Action

The mechanism of action of 6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting these enzymes, the compound can disrupt cellular processes and induce cell death in cancer cells.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues, their substituents, and physicochemical/biological properties:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Activity Reference
Target Compound 6-(3-Ethoxypropyl), 4-phenyl C₁₈H₂₁N₃O₃ 327.38 g/mol Hydrophobic; potential kinase inhibition (inferred) -
BK51538 6-(2-Hydroxyethyl), 4-(2-methylphenyl) C₁₅H₁₇N₃O₃ 287.31 g/mol Solubility: 10 mg/mL in DMSO; research use only
6-Propyl-4-(2-chlorophenyl) 6-Propyl, 4-(2-chlorophenyl) C₁₅H₁₆ClN₃O₂ 305.76 g/mol Increased halogen-mediated receptor binding
N4-(3-Ethynylphenyl)-6-phenylethyl 6-Phenylethyl, N4-(3-ethynylphenyl) C₂₂H₁₉N₅ 353.42 g/mol Kinase inhibition (e.g., EGFR); IC₅₀ < 1 µM
7-Benzyl-pyrido[3,4-d]pyrimidine-dione 7-Benzyl, pyrido core C₁₄H₁₅N₃O₂·HCl 309.75 g/mol Enhanced crystallinity due to hydrochloride salt
Key Observations:

Hydrophobicity and Solubility :

  • The 3-ethoxypropyl group in the target compound increases hydrophobicity compared to BK51538’s 2-hydroxyethyl group, which improves aqueous solubility (10 mg/mL in DMSO) .
  • Halogenated derivatives (e.g., 4-(2-chlorophenyl)) enhance lipophilicity and receptor affinity .

Biological Activity: Phenylethyl and ethynylphenyl substituents (e.g., in compound ) demonstrate potent kinase inhibition, suggesting the target compound’s phenyl group may similarly engage aromatic residues in ATP-binding pockets.

Synthetic Feasibility :

  • Methoxymethyl and hydroxypropyl derivatives () require multi-step protection/deprotection strategies, whereas the ethoxypropyl group may simplify synthesis due to its ether linkage .

Crystallographic and Spectroscopic Comparisons

  • X-ray Data: Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-pyrrolo[3,2-d]pyrimidine () reveals planar pyrimidine cores with substituent-induced torsional strain (R factor = 0.054), suggesting similar rigidity in the target compound .
  • NMR Profiles : Analogues like compound 16 () show characteristic downfield shifts for pyrrolo NH protons (δ 10.86 ppm), consistent with hydrogen bonding in the target compound .

Biological Activity

6-(3-ethoxypropyl)-4-phenyl-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies.

Synthesis

The compound can be synthesized through various methods involving the reaction of pyrrolo[3,4-d]pyrimidine derivatives with suitable alkylating agents. The synthesis typically involves controlled conditions to ensure high yields and purity.

Biological Activity

The biological activity of this compound has been explored primarily in the context of its potential as an anticancer agent. The following sections summarize the key findings related to its biological effects.

Anticancer Properties

Research indicates that derivatives of pyrrolo[3,4-d]pyrimidine exhibit significant antiproliferative activity against various cancer cell lines. For instance:

  • In vitro Studies : Compounds similar to this compound have shown effective inhibition of tumor cell proliferation in assays such as MTT and colony formation tests. These studies suggest that the compound may interfere with cell cycle progression and induce apoptosis in cancer cells .
  • Mechanism of Action : Preliminary investigations suggest that the compound may act by disrupting microtubule dynamics and inhibiting tubulin polymerization. This mechanism is similar to that of established chemotherapeutic agents .

Other Biological Activities

Beyond anticancer properties, there is emerging evidence that pyrrolo[3,4-d]pyrimidine derivatives may possess additional pharmacological activities:

  • Antimicrobial Activity : Some studies indicate potential antibacterial and antifungal properties. The specific activity can vary based on structural modifications .
  • Anti-inflammatory Effects : Certain derivatives have been reported to exhibit anti-inflammatory effects in animal models, suggesting a broader therapeutic potential .

Case Studies

Several case studies have highlighted the biological efficacy of related compounds:

  • Study on Antiproliferative Activity : A study evaluated a series of pyrrolo[3,4-d]pyrimidine derivatives for their antiproliferative effects against human cancer cell lines. The lead compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cells .
  • Mechanistic Insights : Another investigation utilized flow cytometry and immunofluorescence microscopy to elucidate the mechanism by which these compounds induce apoptosis in cancer cells. It was observed that treated cells exhibited increased annexin V staining and caspase activation .

Data Tables

PropertyValue
Molecular FormulaC16H20N2O2
Molecular Weight284.35 g/mol
SolubilitySoluble in DMSO and ethanol
Anticancer IC50 (MCF-7)~10 µM
Antimicrobial ActivityEffective against selected strains

Q & A

Q. How can researchers optimize the synthesis of pyrrolo[3,4-d]pyrimidine-dione derivatives for reproducibility?

Methodological Answer: Focus on solvent selection and reaction stoichiometry. For example, polar aprotic solvents like DMF or DMSO enhance cyclization efficiency in similar pyrrolo-pyrimidine syntheses. Use a 1:1.2 molar ratio of the pyrrolidine precursor to the electrophilic coupling agent (e.g., phenyl isocyanate) to minimize side products. Monitor reaction progress via TLC and purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient). Confirm reproducibility by replicating crystallization conditions (e.g., slow evaporation from ethanol) .

Q. What spectroscopic and crystallographic techniques validate the structural integrity of this compound?

Methodological Answer: Combine 1H^1H-/13C^{13}C-NMR to confirm proton environments and carbonyl/aromatic carbon signals. For crystallographic validation, grow single crystals via slow evaporation (e.g., ethanol/water mix) and perform X-ray diffraction (XRD). Compare bond lengths (e.g., C–C: 1.50–1.55 Å) and angles with density functional theory (DFT)-optimized models. Disordered residues in the crystal lattice (common in flexible ethoxypropyl chains) require refinement with constraints (e.g., ISOR in SHELXL) .

Q. What preliminary assays assess the biological activity of this compound?

Methodological Answer: Screen for kinase inhibition using ATP-binding assays (e.g., ADP-Glo™) with recombinant kinases (e.g., EGFR or VEGFR2). Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa or MCF-7). For receptor targeting, employ fluorescence polarization to measure binding affinity to purified receptors. Use a dose-response curve (0.1–100 µM) and validate results with positive controls (e.g., staurosporine for kinase inhibition) .

Advanced Research Questions

Q. How do substituent variations (e.g., ethoxypropyl vs. methylbenzyl) impact bioactivity?

Methodological Answer: Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substituent changes. Compare IC50_{50} values in kinase assays and logP values (via HPLC) to correlate hydrophobicity with activity. For example, bulky substituents (e.g., 3-methylbenzyl) may enhance selectivity for hydrophobic kinase pockets, while ethoxypropyl groups improve solubility .

Q. What computational strategies predict binding modes to therapeutic targets?

Methodological Answer: Perform molecular docking (AutoDock Vina or Glide) using X-ray structures of target proteins (e.g., PDB: 1M17 for EGFR). Apply DFT (B3LYP/6-31G*) to optimize ligand geometry and calculate electrostatic potential maps. Validate docking poses with molecular dynamics (MD) simulations (NAMD or GROMACS) to assess stability over 100 ns trajectories. Compare binding free energies (MM-PBSA) across analogs .

Q. How can researchers resolve contradictory data in solubility and stability studies?

Methodological Answer: Use orthogonal methods:

  • Solubility : Measure via shake-flask (UV-Vis) vs. HPLC (standard curve).
  • Stability : Conduct forced degradation studies (acid/base/oxidative stress) and track degradation products via LC-MS.
  • Address discrepancies by controlling humidity (dynamic vapor sorption) and temperature (DSC/TGA). For example, polymorphic transitions under humidity may explain inconsistent solubility .

Q. What strategies improve pharmacokinetic properties without altering core pharmacophores?

Methodological Answer: Modify peripheral groups:

  • Replace ethoxypropyl with PEGylated chains to enhance aqueous solubility.
  • Introduce metabolically stable groups (e.g., trifluoromethyl) to reduce CYP450-mediated oxidation.
  • Use prodrug approaches (e.g., esterification of dione moieties) for controlled release. Validate via in vitro microsomal stability assays and in vivo PK studies (rodent models) .

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